
Perflubrodec
Overview
Description
Perflubrodec: C10F21Br . It is a colorless, odorless liquid that is highly stable and non-reactive under normal conditions. This compound is primarily used as a component in artificial oxygen carriers, such as Oxygent™, due to its ability to dissolve large amounts of gases, including oxygen and carbon dioxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Perflubrodec is synthesized through the bromination of perfluorodecane. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure the selective substitution of a fluorine atom with a bromine atom. The reaction can be represented as follows:
C10F22+Br2→C10F21Br+HF
Industrial Production Methods: : In industrial settings, the production of this compound involves the use of specialized equipment to handle the highly reactive bromine and the perfluorinated compounds. The process is carried out in a controlled environment to ensure the safety of the operators and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Perflubrodec primarily undergoes substitution reactions due to the presence of the bromine atom. The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Common Reagents and Conditions
Nucleophilic Substitution: this compound reacts with nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and amines (NH2-) to form the corresponding substituted products.
Reaction Conditions: These reactions are typically carried out in polar solvents such as water or alcohols, and may require heating to increase the reaction rate.
Major Products
Hydroxylation: Perfluorodecanol (C10F21OH)
Cyanation: Perfluorodecyl cyanide (C10F21CN)
Amination: Perfluorodecylamine (C10F21NH2)
Scientific Research Applications
Medical Applications
Artificial Oxygen Carriers
Perflubrodec is primarily recognized for its role in artificial oxygen carriers, specifically in formulations like Oxygent™. These oxygen carriers are crucial in medical settings where blood transfusions are not feasible or desirable, such as in surgeries or for patients who refuse blood products. The compound enhances the transport of oxygen to tissues and organs, thereby supporting cellular metabolism during critical situations.
- Mechanism of Action : this compound operates by being part of gas-filled microspheres that can be injected into the body. Its high solubility for gases allows it to effectively carry oxygen and carbon dioxide, facilitating improved oxygen delivery to hypoxic tissues.
- Clinical Studies : Research has demonstrated that perfluorocarbon emulsions containing this compound can significantly reduce the need for red blood cell transfusions during surgeries. For example, a multicenter study involving Oxygent showed a 26% reduction in transfusion requirements compared to control groups .
Industrial Applications
Heat Transfer Fluids
In industrial settings, this compound is utilized as a heat transfer fluid due to its excellent thermal stability and non-reactivity. This makes it suitable for applications that require reliable performance under extreme conditions.
- Fluoropolymer Production : The compound is also involved in the production of fluoropolymers, which are used in various applications ranging from coatings to electrical insulation materials.
Chemical Research Applications
Solvent and Reagent
This compound serves as a solvent and reagent in various chemical reactions owing to its inertness and stability. Its ability to dissolve a wide range of gases makes it valuable in experimental setups where gas solubility is critical.
- Synthesis of Perfluorinated Compounds : The compound is used in the synthesis of other perfluorinated chemicals, which are important in diverse applications including pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Mechanism of Action
Perflubrodec exerts its effects primarily through its ability to dissolve and transport gases. In artificial oxygen carriers, this compound can dissolve large amounts of oxygen and carbon dioxide, allowing it to function as an effective oxygen transport medium. The dissolved gases are then released to tissues and organs, facilitating oxygen delivery and carbon dioxide removal .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctyl bromide (C8F17Br): Similar to perflubrodec, perfluorooctyl bromide is used in artificial oxygen carriers and has similar properties.
Perfluorodecalin (C10F18): Another perfluorocarbon compound used in oxygen carriers, but without the bromine atom.
Uniqueness: : this compound’s uniqueness lies in its combination of high gas solubility and stability, making it an ideal component for artificial oxygen carriers. Its bromine atom also allows for further chemical modifications, enhancing its versatility in various applications .
Biological Activity
Perflubrodec, a perfluorinated compound, is primarily recognized for its potential applications in medical science, particularly as a blood substitute and in oxygen delivery systems. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.
Overview of this compound
This compound is a member of the perfluorocarbon (PFC) family, characterized by carbon-fluorine bonds that confer unique properties such as chemical stability and low surface tension. These features make PFCs suitable for various biomedical applications, particularly in enhancing oxygen transport in the bloodstream.
This compound functions by dissolving gases more effectively than conventional liquids due to its low polarizability and strong intramolecular bonds. This allows it to carry oxygen efficiently, making it a candidate for use in scenarios where traditional blood transfusions are not feasible. The compound's hydrophobic nature enables it to interact favorably with biological membranes, facilitating gas exchange at the cellular level.
Biological Activities
Research indicates several biological activities associated with this compound:
- Oxygen Delivery : this compound has been shown to enhance oxygen transport in hypoxic conditions, providing critical support during surgeries or traumatic injuries.
- Biocompatibility : Studies have demonstrated that this compound exhibits low toxicity and minimal adverse reactions when used in clinical settings.
- Potential Immunomodulatory Effects : Some investigations suggest that PFCs may influence immune responses, although this area requires further exploration.
1. Use in Surgical Settings
A significant clinical study assessed the efficacy of this compound emulsions in reducing the need for allogeneic blood transfusions during high-blood-loss surgeries. The results indicated that patients receiving this compound required fewer transfusions compared to those receiving standard care, highlighting its potential as a blood substitute .
2. European Phase 3 Study
In a European Phase 3 study involving non-cardiac surgeries, this compound emulsions were administered to patients experiencing significant blood loss. The findings demonstrated that the emulsion effectively improved oxygen delivery and reduced complications related to blood transfusions .
Comparative Analysis of PFCs
The following table summarizes the key characteristics and outcomes associated with various PFCs, including this compound:
Product | Manufacturer | Clinical Use | FDA Approval Status | Key Findings |
---|---|---|---|---|
Fluosol-DA-20 | Green Cross Corporation | Japan | Yes (1989) | Discontinued due to side effects |
Oxygent | Alliance Pharmaceutical Corp. | Europe, China, USA | Not approved | High costs; terminated trials |
Oxycyte | Synthetic Blood International | USA | Not approved | Lack of enrollment; discontinued |
Perftoran | Russian Academy of Sciences | Russia, Mexico | Not approved | Awaiting clinical trials |
This compound | Various | Blood substitute in surgeries | Under investigation | Reduced transfusion needs; improved oxygenation |
Research Findings
Recent studies have focused on the broader implications of PFCs like this compound in medical applications:
Q & A
Basic Research Questions
Q. What are the foundational methodologies for characterizing the chemical structure of Perflubrodec in experimental settings?
- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FTIR) to identify functional groups and atomic arrangements. Cross-validate results using X-ray crystallography for crystalline forms or mass spectrometry for molecular weight confirmation. Ensure calibration of instruments to manufacturer specifications to minimize systematic errors . Pair structural data with computational modeling (e.g., DFT calculations) to predict stability and reactivity .
Q. How should researchers design initial toxicity assays for this compound to ensure reproducibility?
- Methodological Answer : Adopt a tiered approach:
In vitro assays (e.g., cell viability tests using HepG2 or HEK293 cell lines) with strict controls for pH, temperature, and solvent interference.
Dose-response curves with at least five concentrations, validated against positive/negative controls.
Statistical power analysis to determine sample size a priori to avoid underpowered results .
Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., solvent choice, animal models). Use the PICOS framework (Population, Intervention, Comparison, Outcomes, Study Design) to standardize data extraction . Apply multivariate regression to isolate factors like administration route or metabolic enzyme variability. Replicate disputed experiments under controlled conditions, using isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite pathways .
Q. How can researchers optimize experimental designs to study this compound’s mechanism of action under physiological conditions?
- Methodological Answer :
- Employ FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Use in situ techniques like fluorescence microscopy with this compound-conjugated probes to visualize real-time interactions in live tissues.
- Integrate multi-omics data (proteomics, transcriptomics) to map pathways affected by the compound .
- Validate findings with knockout models or CRISPR-Cas9-edited cell lines to confirm target specificity .
Q. What systematic approaches mitigate bias in this compound’s efficacy studies for neurodegenerative applications?
- Methodological Answer :
- Implement double-blinded, randomized controlled trials (RCTs) with placebo arms.
- Pre-register protocols on platforms like ClinicalTrials.gov to reduce publication bias .
- Use Bayesian statistics to update prior probabilities of efficacy as new data emerges .
- Apply COSMIN guidelines to assess methodological quality and risk of bias in preclinical models .
Q. Data Management & Analysis
Q. How should conflicting spectroscopic data for this compound’s degradation products be analyzed?
- Methodological Answer :
- Perform comparative spectral libraries matching (e.g., NIST database) and quantify peak overlaps using software like MestReNova.
- Apply principal component analysis (PCA) to differentiate noise from genuine spectral shifts .
- Cross-reference with high-resolution LC-MS/MS to confirm degradation pathways .
Q. What frameworks ensure robust data curation for this compound-related research in collaborative studies?
- Methodological Answer :
- Use electronic lab notebooks (ELNs) with version control to track data modifications.
- Adopt standardized metadata templates (e.g., ISA-Tab format) to harmonize datasets across labs .
- Employ RMarkdown or Jupyter Notebooks for reproducible statistical workflows .
Q. Ethical & Validation Considerations
Q. How can researchers address ethical gaps in this compound’s in vivo studies involving genetically modified organisms?
- Methodological Answer :
- Follow institutional animal care guidelines (e.g., AAALAC accreditation) and include ethical oversight in grant proposals .
- Use ex vivo organoid models to reduce vertebrate animal use .
- Disclose conflicts of interest (e.g., funding sources) in publications to maintain transparency .
Q. What validation criteria are critical for this compound’s computational docking studies?
- Methodological Answer :
- Validate docking algorithms (e.g., AutoDock Vina) against co-crystallized ligand-protein structures from the PDB.
- Report RMSD values for pose reproducibility and use free-energy perturbation (FEP) to refine binding affinity predictions .
- Disclose force field parameters and solvent models to enable replication .
Q. Literature & Knowledge Gaps
Q. How to structure a systematic review identifying knowledge gaps in this compound’s environmental persistence?
- Methodological Answer :
- Define search strings using Boolean operators (e.g., "this compound AND (bioaccumulation OR half-life)") across PubMed, Scopus, and Web of Science .
- Screen studies via PRISMA flowcharts, excluding non-peer-reviewed sources like preprints .
- Map gaps using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) to prioritize future research .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAULFRGWRHHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC10F21, C10BrF21 | |
Record name | Decane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184725 | |
Record name | Perflubrodec | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-43-7 | |
Record name | Perfluorodecyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perflubrodec [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perflubrodec | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromohenicosafluorodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUBRODEC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4818HEA280 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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